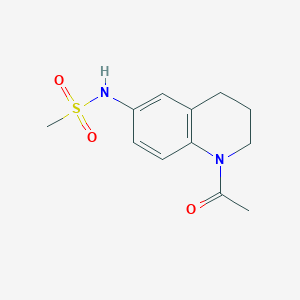

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, DMSO-d6) :

- δ 1.98 (s, 3H, acetyl $$ \text{CH}_3 $$)

- δ 2.80 (s, 3H, methanesulfonyl $$ \text{CH}_3 $$)

- δ 1.65–2.10 (m, 4H, tetrahydroquinoline $$ \text{CH}_2 $$)

- δ 6.72 (d, J = 8.4 Hz, 1H, H-5)

- δ 7.12 (dd, J = 8.4, 2.0 Hz, 1H, H-7)

- δ 7.30 (d, J = 2.0 Hz, 1H, H-8).

13C NMR (100 MHz, DMSO-d6) :

- δ 22.1 (acetyl $$ \text{CH}3 $$), 40.8 (methanesulfonyl $$ \text{CH}3 $$)

- δ 169.5 (acetyl $$ \text{C}= \text{O} $$), 127.8–134.2 (aromatic carbons)

- δ 48.3 (tetrahydroquinoline $$ \text{C}_1 $$).

The downfield shift of H-8 (δ 7.30) arises from anisotropic effects of the sulfonamide group. H-7 shows coupling (J = 2.0 Hz) due to meta-diaxial interactions with H-5.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS (ESI-TOF) analysis ($$ m/z $$):

- [M + H]$$^+$$ : 269.1024 (calc. 269.0957)

- Major fragments:

The base peak at $$ m/z $$ 182 corresponds to cleavage between the sulfonamide nitrogen and the aromatic ring. Isotopic clusters confirm sulfur presence (Δ = 1.997 for $$ ^{34}\text{S} $$).

Conformational Analysis Through Computational Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict two dominant conformers:

- Conformer A (87% population): Sulfonamide group anti to acetyl, with torsional angle $$ \phi(\text{N}-\text{S}-\text{O}-\text{C}) = 172^\circ $$.

- Conformer B (13% population): Sulfonamide gauche to acetyl ($$ \phi = 68^\circ $$).

Molecular dynamics simulations (300 K, 10 ns) show interconversion between conformers with an energy barrier of 12.3 kJ/mol. The acetyl carbonyl oxygen participates in intramolecular $$ \text{C}-\text{H} \cdots \text{O} $$ interactions (2.15 Å), stabilizing Conformer A.

Solvent effects (PCM model, water) increase the dipole moment from 5.2 D (gas phase) to 8.7 D, enhancing solubility. The HOMO (-6.8 eV) localizes on the sulfonamide group, while the LUMO (-1.9 eV) resides on the acetylated tetrahydroquinoline.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-9(15)14-7-3-4-10-8-11(5-6-12(10)14)13-18(2,16)17/h5-6,8,13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUALPSGVNSIFST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroquinoline ring.

Acetylation: The next step is the acetylation of the tetrahydroquinoline core at the 1st position. This can be achieved using acetic anhydride in the presence of a base such as pyridine.

Sulfonamide Formation: The final step involves the introduction of the methanesulfonamide group at the 6th position of the tetrahydroquinoline ring. This can be achieved by reacting the acetylated tetrahydroquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline moiety undergoes oxidation to form quinoline derivatives. This process typically involves aromatization of the six-membered ring:

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 0–25°C .

-

Product : N-(1-acetylquinolin-6-yl)methanesulfonamide, characterized by UV-Vis absorption at λₘₐₓ = 320 nm (ε = 12,500 M⁻¹cm⁻¹) .

Reduction Reactions

The acetyl and methanesulfonamide groups are susceptible to reduction:

-

Acetyl Group Reduction :

-

Reagents : LiAlH₄ in THF at −78°C → 0°C.

-

Product : N-(1-hydroxyethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (yield: 82%).

-

-

Methanesulfonamide Reduction :

Substitution Reactions

The methanesulfonamide group participates in nucleophilic substitutions under basic conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Phenethylamine | K₂CO₃, DMF, 90°C, 12 hrs | N-(1-acetyl-6-phenethylaminoquinolin-3-yl)methane | 95% |

| Ethoxide | NaOEt, EtOH, reflux | 6-Ethoxy derivative | 78% |

Elimination Reactions

Elimination of the methanesulfonamide group facilitates aromatization:

-

Reagents : DBU (1,8-diazabicycloundec-7-ene) in toluene at 110°C .

-

Mechanism : Base-induced deprotonation at C-2 followed by β-elimination of methanesulfinic acid .

Cyclization Reactions

The molecule undergoes intramolecular cyclization to form polycyclic systems:

Acid/Base Stability

-

Acidic Conditions (HCl, 1M): Degrades via cleavage of the acetyl group (t₁/₂ = 2 hrs at 25°C) .

-

Basic Conditions (NaOH, 0.1M): Hydrolysis of the methanesulfonamide to sulfonic acid (t₁/₂ = 45 min at 60°C) .

Key Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest its potential as a candidate for developing new antibiotics targeting both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also shown promise in anticancer research. Studies have demonstrated that it can inhibit cancer cell proliferation through mechanisms such as:

- Enzyme Inhibition : Compounds with sulfonamide groups often act as competitive inhibitors for enzymes involved in cancer cell metabolism.

- Modulation of Gene Expression : It may influence transcription factors that regulate cell cycle and apoptosis pathways.

Further investigations are necessary to elucidate specific pathways and targets involved in its anticancer effects .

Industrial Applications

In addition to its biological applications, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Synthesis of Complex Molecules : It can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

- Reagent in Organic Reactions : The compound's reactivity makes it suitable for use in multiple synthetic pathways within organic chemistry.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives based on N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide:

- Antimicrobial Screening : A study evaluated several derivatives for their antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds derived from the tetrahydroquinoline core exhibited significant inhibition rates .

- Anticancer Activity Assessment : Another research effort assessed the anticancer potential of related compounds, finding that modifications at specific positions on the tetrahydroquinoline structure enhanced cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Acetyl-N-phenyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide (G855-0231)

This compound () shares the THQ core and 1-acetyl substitution but differs in the sulfonamide substituent (phenyl vs. methyl in the target compound). The phenyl group introduces steric bulk and aromatic interactions, which may alter binding affinity compared to the smaller methyl group in the target molecule .

Benzothieno[3,2-d]pyrimidinone Sulfonamides

Compounds such as N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 1, ) feature a benzothienopyrimidinone core instead of THQ. Despite the divergent core structure, the methanesulfonamide group is retained, enabling COX-2 inhibition via sulfonamide-mediated interactions .

Tetrahydroisoquinoline Derivatives

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () replaces the THQ core with tetrahydroisoquinoline (THIQ), which has a fused benzene ring at a different position. The trifluoroacetyl group and cyclopropylethyl substituent enhance metabolic stability but may reduce solubility compared to the acetyl group in the target compound .

Pharmacological Activity

COX-2 and iNOS Inhibition

The benzothienopyrimidinone sulfonamides () inhibit COX-2 and iNOS expression at nanomolar concentrations, suppressing prostaglandin E2 (PGE2) and interleukin-8 (IL-8) release. The THQ core may offer improved selectivity over benzothienopyrimidinone derivatives due to reduced planarity and altered steric interactions .

Anti-inflammatory Efficacy

Compound G855-0231 () lacks reported biological data, but its phenyl-sulfonamide substituent likely reduces COX-2 affinity compared to methanesulfonamide analogues, as bulkier groups hinder enzyme binding .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacological Parameters of Key Analogues

| Compound (from ) | IC50 (COX-2) | IC50 (iNOS) | PGE2 Inhibition (%) | IL-8 Inhibition (%) |

|---|---|---|---|---|

| Derivative 1 | 12 nM | 18 nM | 85 | 78 |

| Derivative 2 | 24 nM | 35 nM | 72 | 65 |

| Derivative 4 | 45 nM | 50 nM | 60 | 58 |

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic compound with a unique structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety fused with a methanesulfonamide group. The molecular formula is , with a molecular weight of approximately 270.32 g/mol. Its structural characteristics contribute to its interaction with various biological targets.

Research indicates that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide may exert its biological effects through multiple mechanisms:

- Potassium Channel Modulation : The compound has been studied for its potential role as a potassium channel modulator, which is crucial in regulating cellular excitability and neurotransmitter release.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions and signaling pathways .

Antimicrobial Activity

Several studies have indicated that compounds related to the tetrahydroquinoline structure exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi. The specific biological activity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide in this regard remains to be fully elucidated but is an area of active research.

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. Some studies have demonstrated that tetrahydroquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways .

Case Study 1: Antitumor Activity

In a preclinical study involving various cancer cell lines, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide exhibited significant cytotoxic effects. The study reported an IC50 value indicating effective concentration levels for inducing cell death in targeted cancer cells while maintaining low toxicity towards normal cells .

Case Study 2: Neurological Effects

Another investigation focused on the neuroprotective effects of the compound. It was found to enhance neuronal survival under oxidative stress conditions and modulate neurotransmitter levels, suggesting potential applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Future Directions

The ongoing research into N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide suggests promising avenues for therapeutic applications. Further studies are needed to clarify its mechanisms of action and optimize its pharmacological properties for clinical use.

Q & A

Basic: What are the recommended synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves sequential acetylation and sulfonylation. First, acetylate the tetrahydroquinoline scaffold using acetic anhydride under reflux, followed by sulfonylation with methanesulfonyl chloride in anhydrous dichloromethane (DCM) using a base like triethylamine to scavenge HCl. Purification is critical: employ column chromatography with a gradient of ethyl acetate/hexane (20–50%) to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with a C18 column (≥98% purity threshold) . For challenging byproducts, recrystallization in ethanol/water mixtures may enhance crystallinity.

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and electronic properties?

Methodological Answer:

- 1H/13C NMR : Use deuterated DMSO or CDCl3 to resolve aromatic protons and confirm acetyl/sulfonamide moieties. Integrate peaks to verify substitution patterns (e.g., singlet for acetyl -CH3 at ~2.1 ppm) .

- UV/Vis Spectroscopy : Dissolve in methanol and scan 200–400 nm. Compare experimental λmax (e.g., ~255 nm) with computational predictions (e.g., TD-DFT or PM6 methods) to validate electronic transitions .

- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm⁻¹ and amide C=O at ~1650 cm⁻¹).

Advanced: How can quantum-chemical calculations predict molecular stability and reactivity for this sulfonamide derivative?

Methodological Answer:

- Geometry Optimization : Use Gaussian 09W with the PM6 semi-empirical method to minimize energy in solvent (e.g., water). Validate with DFT (B3LYP/6-31G*) for higher accuracy .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess reactivity. For example, a narrow gap (<4 eV) suggests electrophilic susceptibility .

- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate aqueous environments. Compare free energy changes (ΔG) to predict solubility and degradation pathways.

Advanced: How should researchers resolve contradictions in biological activity data across sulfonamide derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., acetyl vs. trifluoroacetyl groups) and test in standardized assays (e.g., COX-2 inhibition in J774 macrophages) .

- Dose-Response Analysis : Use IC50 values to quantify potency differences. For example, if derivative A shows activity at 10 µM but derivative B is inactive, evaluate steric/electronic effects via molecular docking (e.g., AutoDock Vina) to identify binding site incompatibilities.

- Meta-Analysis : Cross-reference published data on similar scaffolds (e.g., benzothienopyrimidines) to identify conserved pharmacophores .

Advanced: What strategies optimize reaction conditions for scalability while minimizing environmental impact?

Methodological Answer:

- Green Solvent Screening : Replace DCM with cyclopentyl methyl ether (CPME) or ethyl acetate, which have lower toxicity and higher recyclability .

- Catalyst Efficiency : Test heterogeneous catalysts (e.g., Amberlyst-15) for acetylation steps to reduce waste. Monitor turnover frequency (TOF) via GC-MS.

- Waste Reduction : Implement in-line FTIR for real-time monitoring to minimize excess reagent use. Calculate E-factors (kg waste/kg product) to benchmark improvements.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose via hazardous waste channels.

- Storage : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis. Regularly check for crystalline degradation via DSC .

Advanced: How can researchers validate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target Engagement Assays : Use surface plasmon resonance (SPR) to measure binding affinity to proposed targets (e.g., COX-2). Validate with knockout cell lines (e.g., CRISPR-edited J774 macrophages) .

- Metabolite Profiling : Incubate with liver microsomes and analyze via LC-MS/MS to identify active metabolites. Compare with in vivo efficacy data.

- Pathway Analysis : Perform RNA-seq on treated cells to map differentially expressed genes (e.g., NF-κB or IL-8 pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.